molecular formula C14H24N4O6 B100728 AC-ALA-ALA-ALA-ALA-OH CAS No. 15483-58-6

AC-ALA-ALA-ALA-ALA-OH

Katalognummer: B100728
CAS-Nummer: 15483-58-6
Molekulargewicht: 344.36 g/mol
InChI-Schlüssel: YYZJRQOAVRANIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AC-ALA-ALA-ALA-ALA-OH (also named this compound, CAS 15483-58-6) is a tetrapeptide derivative composed of four alanine (Ala) residues with an acetyl (Ac) group at the N-terminus and a hydroxyl (-OH) group at the C-terminus. Its molecular formula is C₁₄H₂₄N₄O₆, with a molecular weight of 344.36 g/mol and a density of 1.232 g/cm³ . This compound is primarily utilized as a substrate for amide peptidase hydrolase (ACPH), an enzyme critical for hydrolyzing peptide bonds in specific biomedical and biochemical studies. Its role in modulating enzymatic activity and photodynamic therapy (PDT) applications has been explored in recent research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AC-ALA-ALA-ALA-ALA-OH typically involves the stepwise coupling of alanine residues. The process begins with the acetylation of the N-terminal alanine, followed by the sequential addition of alanine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions generally include anhydrous solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the peptide is assembled on a solid resin support, and each amino acid is added sequentially. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

AC-ALA-ALA-ALA-ALA-OH can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tetrapeptide into its constituent amino acids.

    Oxidation: The acetyl group and the peptide backbone can be susceptible to oxidation under certain conditions, leading to the formation of oxidized derivatives.

    Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles, leading to the formation of modified peptides.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used under elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.

    Substitution: Electrophilic reagents such as acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

    Hydrolysis: Alanine and its acetylated derivatives.

    Oxidation: Oxidized forms of the peptide.

    Substitution: Modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

AC-ALA-ALA-ALA-ALA-OH has several scientific research applications, including:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Pharmaceuticals: Investigated for its potential as a drug delivery vehicle or as a component in peptide-based therapeutics.

    Industrial: Utilized in the development of peptide-based materials and coatings.

Wirkmechanismus

The mechanism of action of AC-ALA-ALA-ALA-ALA-OH depends on its specific application. In biochemical studies, it can interact with enzymes and other proteins, influencing their activity and stability. The acetyl group may also play a role in modulating the peptide’s interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To evaluate the functional uniqueness of AC-ALA-ALA-ALA-ALA-OH, we compare it with three categories of analogs: chain-length variants , terminal-group derivatives , and stereoisomers . Key findings from enzymatic assays, photodynamic effects, and stability studies are summarized below.

Structural Analogs with Modified Chain Lengths

Compound Structural Modification Molecular Weight (g/mol) Key Functional Differences Reference
This compound Tetrapeptide (Ala₄), Ac-/OH termini 344.36 Strong ACPH inhibition (42–47% at 10–20 µM); linked to reduced PpIX production in PAM212 cells .
AC-ALA-ALA-OH Dipeptide (Ala₂), Ac-/OH termini 232.23 Lower ACPH affinity; no significant impact on PpIX fluorescence or phototoxicity .
AC-MET-ALA-SER-OH Tetrapeptide with mixed residues 419.49 Altered side-chain interactions; untested for ACPH activity but likely reduced specificity .

Key Insight : Chain length directly correlates with ACPH inhibition efficiency. The tetrapeptide structure of this compound enables stronger enzyme binding compared to shorter analogs like AC-ALA-ALA-OH .

Terminal-Group Derivatives

Compound Terminal Group Modification Key Functional Differences Reference
This compound -OH (hydroxyl) High water solubility; optimal for in vitro enzymatic assays .
AC-ALA-ALA-ALA-ALA-OME -OMe (methyl ester) Enhanced membrane permeability but reduced hydrolysis efficiency by ACPH .
Compound 1 (from ) Undisclosed modification Lower ACPH inhibition (22–28% at 10–20 µM) despite similar backbone; suggests terminal groups dictate enzyme interaction .

Key Insight : Terminal hydroxyl groups improve enzymatic recognition, whereas methyl esters prioritize cellular uptake over hydrolysis .

Stereoisomers

Compound Stereochemical Configuration Key Functional Differences Reference
This compound L-Ala residues Compatible with mammalian ACPH active sites; 53% reduction in PpIX upon ACPH siRNA knockdown .
Boc-D-Ala-OH D-Ala residue Resistance to protease degradation but incompatible with ACPH binding .

Key Insight: L-configuration is essential for enzyme-substrate compatibility, while D-amino acids confer metabolic stability at the cost of activity .

Research Findings and Mechanistic Implications

ACPH Inhibition : this compound reduces ACPH activity by 42–47% at 10–20 µM, outperforming shorter peptides and terminal-modified analogs. This inhibition is pH-dependent and reversible with protease inhibitors like AEBSF .

Stability : The compound’s hydroxyl terminus enhances water solubility but limits cellular uptake compared to methyl esters like AC-ALA-ALA-ALA-ALA-OME .

Biologische Aktivität

AC-ALA-ALA-ALA-ALA-OH, also known as this compound, is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its synthesis, biological properties, and relevant case studies, with a focus on its mechanisms of action and therapeutic implications.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), a well-established method for creating peptides with high purity and yield. The process includes the following steps:

  • Resin Preparation : A suitable resin is selected to anchor the first amino acid.
  • Amino Acid Coupling : The amino acids are sequentially added to the growing peptide chain using coupling reagents such as HBTU or HOBt.
  • Deprotection : The protective groups are removed to expose the reactive sites for further coupling.
  • Cleavage and Purification : The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

The structure of this compound can be represented as follows:

Ac Ala Ala Ala Ala OH\text{Ac Ala Ala Ala Ala OH}

Anticancer Properties

Research has indicated that peptides similar to this compound exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines, including HeLa cells. The mechanism often involves the disruption of cellular membranes and interference with intracellular signaling pathways.

PeptideIC50 (μM)Cancer Cell Line
This compoundTBDTBD
[d-Ala]-nocardiotide A52HeLa
Nocardiotide A59HeLa

The above table summarizes some findings related to similar peptides, highlighting their potency against cancer cells.

Enzyme Inhibition

This compound has also been studied for its potential as an inhibitor of serine proteases. For example, derivatives of this compound have shown effectiveness in inhibiting enzymes like chymotrypsin and elastase at nanomolar concentrations. The inhibition mechanism is often characterized as slow-binding, which suggests that these compounds form stable complexes with their target enzymes.

Study 1: Anticancer Activity

In a recent study published in Nature, researchers synthesized a series of peptides including this compound analogs to evaluate their anticancer properties. The results indicated that these compounds could significantly reduce cell viability in HeLa cells through apoptotic pathways. The study emphasized the importance of the peptide's structure in determining its biological activity.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of AC-ALA derivatives on serine proteases. The study revealed that these peptides could inhibit leukocyte elastase and cathepsin G effectively, demonstrating their potential as therapeutic agents in diseases where these enzymes play a critical role.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar peptides have been shown to disrupt lipid bilayers, leading to cell lysis.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction.
  • Enzyme Inhibition : Competitive and noncompetitive inhibition of proteolytic enzymes, affecting various physiological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for AC-ALA-ALA-ALA-ALA-OH, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu protection strategies. Optimization involves systematic variation of coupling agents (e.g., HBTU vs. HATU) and deprotection times. Yield improvements can be monitored via HPLC and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the purity and sequence of this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (210–220 nm) and electrospray ionization mass spectrometry (ESI-MS) are standard for purity assessment. Circular dichroism (CD) can confirm secondary structure in solution, while NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) resolves sequence-specific chemical shifts .

Q. How do solvent polarity and pH influence the conformational stability of this compound in aqueous environments?

  • Methodological Answer : Perform stability assays using dynamic light scattering (DLS) or fluorescence anisotropy across pH (3–10) and solvent systems (e.g., water, TFE). Compare results to computational predictions (e.g., molecular dynamics simulations) to identify dominant conformers .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in reported thermodynamic data (e.g., folding energetics) for this compound?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions. Cross-validate with umbrella sampling MD simulations to reconcile discrepancies. Statistical meta-analysis of prior datasets can identify outliers or methodological biases .

Q. How can isotopic labeling strategies (e.g., 15N^{15}\text{N}, 2H^{2}\text{H}) enhance structural insights into this compound’s dynamics in membrane-mimetic systems?

  • Methodological Answer : Incorporate labeled residues during SPPS, then use solid-state NMR or neutron scattering to probe interactions with lipid bilayers. Compare to unlabeled controls to distinguish peptide-membrane vs. solvent-driven dynamics .

Q. What are the limitations of current force fields (e.g., AMBER, CHARMM) in modeling this compound’s conformational ensembles, and how can these be addressed?

  • Methodological Answer : Benchmark simulations against experimental NMR or X-ray data to identify force field inaccuracies. Parameter refinement (e.g., torsion angle corrections) or hybrid QM/MM approaches may improve agreement. Publish force field updates in open-access repositories for community validation .

Q. Data Management and Reproducibility

Q. How should researchers document synthetic protocols and analytical data for this compound to ensure reproducibility?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw HPLC/MS traces, NMR spectra (with processing parameters), and step-by-step SPPS protocols in supplementary materials. Use electronic lab notebooks (ELNs) with timestamped entries .

Q. What statistical frameworks are appropriate for analyzing variability in biological assays involving this compound (e.g., cytotoxicity, membrane permeability)?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis). Report effect sizes and confidence intervals to contextualize biological significance .

Q. Ethical and Reporting Standards

Q. How can researchers avoid overinterpretation of this compound’s bioactivity in preliminary studies?

  • Methodological Answer : Pre-register hypotheses and analysis plans via platforms like Open Science Framework. Use orthogonal assays (e.g., SPR alongside cell-based assays) to confirm activity. Disclose limitations in discussion sections, emphasizing the need for in vivo validation .

Q. What are the best practices for citing conflicting studies on this compound’s mechanism of action in review articles?

  • Methodological Answer : Organize literature thematically, highlighting methodological differences (e.g., assay sensitivity, model systems). Use citation management tools (e.g., Zotero) to track sources and ensure balanced representation of opposing views .

Eigenschaften

IUPAC Name

2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O6/c1-6(15-10(5)19)11(20)16-7(2)12(21)17-8(3)13(22)18-9(4)14(23)24/h6-9H,1-5H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZJRQOAVRANIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935076
Record name N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15483-58-6
Record name Acetylalanyl-alanyl-alanyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC333574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(1-hydroxyethylidene)amino]propylidene}amino)propylidene]amino}propylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.